1-(Oxiran-2-yl)propan-2-one

Description

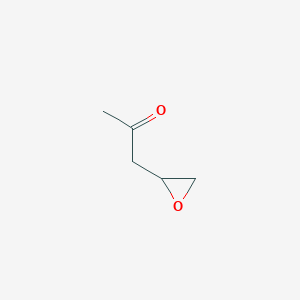

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxiran-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(6)2-5-3-7-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHYDAQZKQNNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxiran-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxide ion opens the epoxide ring of epichlorohydrin, followed by the formation of the oxirane ring and attachment of the propanone group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often use catalysts to enhance reaction rates and yields. The reaction conditions are carefully controlled to optimize the production efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Oxiran-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring and form new bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic or acidic conditions to facilitate ring opening.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols or alcohols.

Substitution: Amino alcohols, thiol alcohols, or other substituted derivatives.

Scientific Research Applications

1-(Oxiran-2-yl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds or as an active ingredient in drug formulations.

Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yl)propan-2-one involves its reactive oxirane ring, which can interact with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring opening and formation of new bonds. This reactivity makes it useful in modifying biomolecules or synthesizing new compounds. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

1-(Oxiran-2-yl)propan-1-one: Similar structure but with the oxirane ring attached to a different carbon.

Epichlorohydrin: Contains an oxirane ring and a chloromethyl group.

Glycidol: An oxirane ring with a hydroxyl group.

Uniqueness

1-(Oxiran-2-yl)propan-2-one is unique due to its combination of an oxirane ring and a propanone group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in organic chemistry and industrial applications.

Biological Activity

1-(Oxiran-2-yl)propan-2-one, also known as glycidyl methyl ketone (GMK), is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with GMK.

Biological Activity

1. Antimicrobial Properties

Research indicates that GMK exhibits antimicrobial properties against various bacterial strains. A study demonstrated that GMK effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing significant activity particularly against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

2. Cytotoxic Effects

In vitro studies have shown that GMK possesses cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of GMK on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

The biological activity of GMK is largely attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to modifications in cellular macromolecules, disrupting normal cellular functions.

Key Mechanisms:

- Covalent Binding: GMK can react with thiol groups in proteins, leading to enzyme inhibition.

- DNA Interaction: The epoxide group can interact with DNA, potentially causing mutations or triggering cellular stress responses.

Research Applications

GMK's unique properties make it a subject of interest in various fields:

1. Medicinal Chemistry

- Investigated as a lead compound for developing new antimicrobial and anticancer agents.

- Its reactivity profile is being explored for designing targeted therapies.

2. Industrial Applications

- Used in the synthesis of polymers and coatings due to its reactive epoxide group.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 1-(Oxiran-2-yl)propan-2-one, and how do reaction parameters influence product yield?

- Methodology : The compound can be synthesized via epoxidation of α,β-unsaturated ketone precursors using peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. water-miscible solvents) critically affect epoxide ring formation and minimize side reactions like hydrolysis. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm epoxide formation via FT-IR (absorption at ~840 cm⁻¹ for epoxide C-O-C stretch) .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how can conflicting NMR data be resolved?

- Methodology :

- ¹H NMR : The epoxide protons typically appear as two doublets (δ 3.5–4.5 ppm, J = 2–5 Hz). Overlapping signals due to solvent impurities or moisture can be mitigated by using deuterated solvents and anhydrous conditions.

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 205–210 ppm, while epoxide carbons appear at δ 45–55 ppm.

- IR : Confirm the absence of hydroxyl groups (absence of broad peaks at 3200–3600 cm⁻¹) to rule out hydrolyzed byproducts .

- Data Reconciliation : Use 2D NMR (COSY, HSQC) to resolve ambiguous coupling patterns and assign stereochemistry .

Q. How can the stability of this compound be maintained during storage and experimental handling?

- Methodology : Store the compound in anhydrous conditions (e.g., under nitrogen atmosphere) at –20°C to prevent epoxide ring-opening via hydrolysis. Avoid prolonged exposure to acidic/basic environments; buffer solutions (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity. Compare activation energies for nucleophilic attack at either epoxide carbon to predict dominant pathways. Validate with experimental kinetic studies using nucleophiles like amines or thiols .

- Example : DFT studies on analogous epoxides show that electron-withdrawing groups on the ketone enhance electrophilicity at the less-substituted epoxide carbon .

Q. How does the stereoelectronic environment of the oxiran-2-yl group influence catalytic asymmetric transformations of this compound?

- Methodology : Use chiral Lewis acid catalysts (e.g., Jacobsen’s Mn-salen complexes) to achieve enantioselective ring-opening. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

- Case Study : For similar epoxides, steric hindrance near the carbonyl group directs nucleophilic attack to the less hindered epoxide carbon, yielding >90% ee under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.